Millewanin G
Overview
Description
Millewanin G is a member of the class of 7-hydroxyisoflavones. It is an isoflavone substituted by hydroxy groups at positions 5, 7, 3’, and 4’, a prenyl group at position 8, and a 2-hydroxy-3-methylbut-3-enyl moiety at position 6 . It is isolated from the leaves of Millettia pachycarpa and exhibits antiestrogenic activity .
Synthesis Analysis
The synthesis of this compound involves the interdependent actions of two enzymes called chalcone isomerase (CHI) and isoflavone synthase (IFS). These enzymes lead to the synthesis of the basic chromophore of isoflavonoids, and the subsequent actions of other enzymes lead to the synthesis of their subclasses .Molecular Structure Analysis
The molecular formula of this compound is C25H26O7 . The InChI string is InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 . The molecule contains a total of 60 bonds, including 34 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 hydroxyl group, 4 aromatic hydroxyls, 1 secondary alcohol, and 1 ether (aromatic) .Scientific Research Applications
Isoflavonoids with Antiestrogenic Activity
Millewanin G, identified as one of the new isoflavonoids isolated from Millettia pachycarpa, exhibits notable antiestrogenic activity. This discovery is based on studies that evaluated its effects using the yeast two-hybrid assay, demonstrating a comparable activity to that of 4-hydroxytamoxifen (Ito et al., 2006).
Cancer Chemopreventive Activity
Research involving Millettia taiwaniana, which includes the study of millewanins A to E, highlights the potential of these isoflavonoids in cancer chemoprevention. Although this compound is not directly mentioned in this study, the research underscores the significance of similar compounds in inhibiting tumor promotion, as observed in an in vivo two-stage carcinogenesis test (Ito et al., 2004).
Apoptosis Induction in Human Leukemia Cells
Another study highlights the potential of isoflavonoids, including this compound, in inducing apoptosis in human leukemia HL-60 cells. These compounds activate the caspase-9/caspase-3 pathway, suggesting their role in cancer therapy (Ito et al., 2006).
Mechanism of Action
Target of Action
Millewanin G is a prenylated isoflavonoid that primarily targets the estrogen receptor . The estrogen receptor is a nuclear receptor that is activated by the hormone estrogen. In its active state, the estrogen receptor acts as a transcription factor, regulating the expression of certain genes and influencing cell growth and differentiation.
Mode of Action
This compound exhibits antiestrogenic activity . This means that it can bind to the estrogen receptor, but instead of activating it, this compound inhibits its function. This results in a reduction of estrogenic activity in the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its antiestrogenic activity. By inhibiting the function of the estrogen receptor, this compound can alter the expression of estrogen-responsive genes. This can lead to changes in cellular processes such as cell growth and differentiation .
Safety and Hazards
The safety data sheet for Millewanin G advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemical Analysis
Biochemical Properties
Millewanin G plays a role in biochemical reactions due to its antiestrogenic activity
Cellular Effects
This compound has been shown to exhibit antiestrogenic activity . This suggests that it may influence cell function by interacting with estrogen receptors and potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its antiestrogenic activity It may bind to estrogen receptors, leading to changes in gene expression
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKJIBNQATIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103693 | |
Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874303-33-0 | |
Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874303-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Millewanin G?
A1: this compound has demonstrated antiestrogenic activity in a yeast two-hybrid assay. Its activity was found to be comparable to 4-hydroxytamoxifen, a known antiestrogen. []
Q2: What is the source of this compound?
A2: this compound was isolated from the leaves of Millettia pachycarpa, a herbal medicinal plant used in Southeast Asia. [, ]
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